molecular formula C16H14BrClN2O2 B7012428 N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide

N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide

Cat. No.: B7012428
M. Wt: 381.6 g/mol
InChI Key: DXMXNAYYKNCAAC-UHFFFAOYSA-N
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Description

N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyridine ring substituted with bromine and chlorine atoms, a phenyl ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c17-11-7-12(18)14(19-8-11)9-22-15-4-2-1-3-13(15)20-16(21)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMXNAYYKNCAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2OCC3=C(C=C(C=N3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the bromination and chlorination of pyridine to obtain 5-bromo-3-chloropyridine.

    Etherification: The pyridine intermediate is then reacted with 2-hydroxyphenylmethanol under basic conditions to form the methoxyphenyl derivative.

    Cyclopropanecarboxamide Formation: The final step involves the reaction of the methoxyphenyl derivative with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents on the pyridine ring.

    Oxidation: Compounds with oxidized functional groups.

    Reduction: Compounds with reduced functional groups.

    Hydrolysis: Cyclopropanecarboxylic acid and substituted aniline derivatives.

Scientific Research Applications

N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.

    Agrochemicals: The compound is studied for its potential use as an insecticide or herbicide due to its ability to interfere with biological pathways in pests.

    Biological Research: It serves as a tool compound in the study of cellular processes and molecular interactions.

Mechanism of Action

The mechanism by which N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]acetamide
  • N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]propionamide

Uniqueness

N-[2-[(5-bromo-3-chloropyridin-2-yl)methoxy]phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to similar compounds without the cyclopropane ring.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific fields.

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